molecular formula C8H15N3 B11735385 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine

Katalognummer: B11735385
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: IXFUFZBFBYAJAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine is a pyrazole-derived compound featuring a 1,4-dimethyl-substituted pyrazole core linked via a methylene bridge to an ethylamine group. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable physicochemical properties. This article provides a detailed comparison with structurally similar compounds, emphasizing substituent effects, pharmacological relevance, and physicochemical properties.

Eigenschaften

Molekularformel

C8H15N3

Molekulargewicht

153.22 g/mol

IUPAC-Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-4-9-6-8-7(2)5-10-11(8)3/h5,9H,4,6H2,1-3H3

InChI-Schlüssel

IXFUFZBFBYAJAZ-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1=C(C=NN1C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of 1H-Pyrazole Derivatives

Methyl groups can be introduced via alkylation using methylating agents (e.g., methyl iodide) under basic conditions. For example:

  • Reagents : Methyl iodide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions : Reflux at 60–80°C for 6–12 hours.

ReagentBaseSolventTemperature (°C)Yield (%)
Methyl iodideK₂CO₃DMF70–8085–90
Dimethyl sulfateNaHTHF40–5075–80

This method ensures regioselectivity for 1,4-dimethyl substitution.

Cyclization Reactions

Pyrazole synthesis may involve cyclization of hydrazine derivatives with β-diketones or β-diesters. For example:

  • Substrates : Hydrazine hydrate and 2,4-pentanedione.

  • Conditions : Acidic or basic catalysis (e.g., HCl or NaOH) in ethanol or water.

MethodReagentSolventTime (h)Yield (%)
NaBH₃CN reductionNaBH₃CNMeOH6–870–75
HydrogenationH₂, Pd/C (10%)EtOH4–680–85

Purification and Isolation Techniques

Purity is critical for pharmaceutical applications. Methods include crystallization and silica gel adsorption .

Crystallization

  • Solvent System : Ethanol/water (85:15 v/v).

  • Procedure : Dissolve crude product in hot ethanol, add water, and cool. Filter the precipitate.

StepSolvent Ratio (v/v)Temperature (°C)Purity (%)
First Crystallization85:15 (EtOH:H₂O)60–70 (reflux)99.79
Second Crystallization85:15 (EtOH:H₂O)20–25 (cooling)99.86

Silica Gel Adsorption

  • Process : Suspend crude product in methylene chloride/water, add silica gel, filter, and evaporate.

  • Advantage : Removes colored impurities and desethyl byproducts.

Comparative Analysis of Reaction Conditions

Solvent Optimization for Key Reactions

The ACS study on pyrazole synthesis highlights solvent effects:

SolventTime (h)Yield (%)
Ethanol396
Acetonitrile1062
DCM1828

Ethanol is optimal for high yield and efficiency.

Catalyst-Free Visible Light-Promoted Synthesis

A novel green chemistry approach uses blue LEDs to drive reactions between aldehydes and pyrazoline derivatives at room temperature:

  • Substrates : 3-Methyl-1-phenyl-2-pyrazoline-5-one, aromatic aldehydes.

  • Yield : 78–96% in 3–5 hours.

Emerging Catalytic and Green Chemistry Approaches

Continuous Flow Reactors

Industrial processes employ continuous flow systems for scalability and safety:

  • Benefits : Enhanced heat/mass transfer, reduced waste.

  • Applications : Alkylation or amination reactions with precise temperature control.

Biocatalytic Methods

Enzymatic catalysis (e.g., transaminases) may offer enantioselective routes, though data remains limited for this compound.

Summary of Key Findings

ParameterOptimal ConditionSource
Pyrazole alkylationMethyl iodide, K₂CO₃, DMF, 70–80°C
Ethanamine introductionReductive amination (NaBH₃CN, MeOH)
PurificationEthanol/water crystallization (99.86%)
Solvent efficiencyEthanol (96% yield in 3 h)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine as an antimicrobial agent. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into a new class of antimicrobial agents, addressing the growing concern of antibiotic resistance .

Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have revealed that the compound can significantly reduce the viability of cancer cells while having minimal effects on normal cells .

Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. Research utilizing various assays has demonstrated that this compound can scavenge free radicals effectively, suggesting its potential application in formulations aimed at reducing oxidative damage in biological systems .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases and phosphatases that play crucial roles in signal transduction pathways related to cancer progression . This inhibition can lead to altered cellular signaling and may provide therapeutic benefits in cancer treatment.

Binding Studies
Docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies reveal insights into how the compound interacts with proteins and enzymes at the molecular level, guiding further development of more potent derivatives .

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a potential additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices .

Nanomaterials Development
The compound's properties are also being investigated for use in synthesizing nanomaterials with specific functionalities. Research indicates that pyrazole derivatives can act as precursors for creating nanoparticles with tailored optical and electronic properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, significantly reducing tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against a panel of pathogenic bacteria. The results confirmed its effectiveness at low concentrations, making it a candidate for further development into therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

(a) Pyrazole Derivatives

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) Structure: Features a 1-ethyl-substituted pyrazole with an N-methylmethanamine group at position 5. Key Differences: The target compound has 1,4-dimethyl substituents on the pyrazole and an ethylamine (vs. methylamine) group.

Nitenpyram Metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine) Structure: Pyridine core with a 6-chloro substituent and ethylamine side chain. Key Differences: Replacement of pyrazole with pyridine introduces distinct electronic and steric profiles.

(b) NBOMe Series (e.g., 25I-NBOMe)**

  • Structure : Substituted dimethoxyphenyl group attached to an ethanamine via a benzyl linker.
  • Key Differences: The NBOMe compounds prioritize aromatic phenyl groups over heterocycles, leading to pronounced serotonergic activity (5-HT2A receptor agonism). The target compound’s pyrazole core likely directs it toward different biological targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility*
Target Compound C₈H₁₄N₃ 152.22 ~1.2 Moderate (aqueous)
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 139.20 ~0.8 High
N-((6-Chloropyridin-3-yl)methyl)ethanamine C₈H₁₁ClN₂ 170.64 ~1.5 Low
25I-NBOMe C₁₈H₂₂INO₂ 427.18 ~3.0 Very low

*Estimated values based on structural analogs.

  • Lipophilicity (logP) : The target compound’s 1,4-dimethylpyrazole and ethylamine groups likely increase hydrophobicity compared to LM6 but reduce it relative to chlorinated pyridine derivatives or NBOMes.
  • Solubility : Pyridine metabolites (e.g., ) exhibit lower solubility due to chlorine, while LM6’s smaller substituents enhance aqueous solubility.

Pharmacological Activities

  • NBOMe Series: Potent psychedelics targeting 5-HT2A receptors, with EC₅₀ values in the nanomolar range .
  • Nitenpyram Metabolites: Degradation products of neonicotinoid insecticides, implicating neurotoxic mechanisms .
  • Pyrazole Derivatives : LM6 and related structures are understudied pharmacologically but may share traits with pyrazole-based kinase inhibitors or anti-inflammatory agents. The target compound’s ethylamine group could facilitate interactions with amine-sensitive receptors or enzymes.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine?

Answer:
The synthesis typically involves multi-step functionalization of pyrazole rings. Key steps include:

  • Ring Formation: Cyclocondensation of hydrazines with diketones or β-ketoesters to form the pyrazole core.
  • Methylation: Selective methylation at the 1- and 4-positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).
  • Amination: Introduction of the ethanamine moiety via reductive amination or nucleophilic substitution of a bromomethyl intermediate.
    Critical Considerations:
  • Purification: Column chromatography or recrystallization to isolate intermediates, as impurities can hinder downstream reactions.
  • Reagent Compatibility: Use anhydrous conditions for methylation to avoid side reactions .

Basic: How can the molecular structure of this compound be confirmed post-synthesis?

Answer:
Use a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substitution patterns (e.g., methyl groups at positions 1 and 4, ethanamine linkage).
  • FTIR: Identify amine (-NH) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
  • Mass Spectrometry: High-resolution MS to confirm the molecular ion peak (e.g., exact mass: ~193.1467 g/mol) .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Answer:

  • Dynamic NMR Studies: Probe rotational barriers in the ethanamine chain or pyrazole ring tautomerism.
  • X-ray Crystallography: Resolve ambiguities using SHELXL for small-molecule refinement. For example, SHELX can model disorder in methyl groups or confirm hydrogen bonding patterns .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates.
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled competitors.
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced: How can molecular docking elucidate interactions with biological targets?

Answer:

  • Target Selection: Prioritize proteins with structural homology to pyrazole-binding enzymes (e.g., COX-2 or MAP kinases).
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields optimized for amine-pyrazole interactions.
  • Validation: Compare docking poses with crystallographic data from similar compounds (e.g., SHELX-refined structures) .

Basic: How to validate analytical methods for quantifying this compound?

Answer:

  • Linearity: Calibration curves (1–100 µg/mL) in HPLC (C18 column, UV detection at 254 nm).
  • Precision: Intra-day and inter-day RSD <2% for retention time and peak area.
  • Recovery Tests: Spike known concentrations into biological matrices (e.g., plasma) to assess extraction efficiency .

Advanced: What strategies mitigate trace impurities in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Byproduct Identification: LC-MS/MS to detect halogenated side products (common in pyrazole bromination steps).
  • Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to enhance purity >99% .

Advanced: How to investigate the metabolic stability of this compound?

Answer:

  • In vitro Metabolism: Incubate with liver microsomes (human/rat) and track depletion via LC-MS. Major metabolites (e.g., N-demethylated or oxidized derivatives) can be identified using HRMS/MS.
  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to trace metabolic pathways .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ethanamine moiety.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

  • Substituent Variation: Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO₂) at the pyrazole 4-position.
  • Computational Models: QSAR using descriptors like logP, polar surface area, and H-bond donors.
  • In vivo Validation: Compare pharmacokinetic profiles (e.g., AUC, Cmax) of lead compounds in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.